

Quantifying Glycophorin A Expression Using Flow Cytometry: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gpA protein*

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Introduction

Glycophorin A (GPA), also known as CD235a, is the most abundant sialoglycoprotein on the surface of human red blood cells (RBCs) and their erythroid precursors.[1][2][3] It plays a crucial role in preventing cellular aggregation in circulation and serves as a receptor for various pathogens, including the influenza virus and Plasmodium falciparum, the parasite responsible for malaria.[4][5] Furthermore, GPA is a critical marker for identifying and staging erythroid differentiation and is implicated in transmembrane signaling.[1][6] This application note provides detailed protocols for the quantification of GPA expression on erythrocytes and their precursors using flow cytometry, a powerful technique for single-cell analysis.[7]

Data Presentation

Quantitative analysis of Glycophorin A expression is crucial for various research and clinical applications. The following table summarizes GPA expression levels on different cell types as determined by flow cytometry.

Cell Type	GPA Expression Level (sites per cell)	Reference
Healthy Donor Red Blood Cells	$(1.86 - 4.9) \times 10^5$	[7]
Healthy Donor Red Blood Cells	$(0.48 - 1.61) \times 10^5$	[7]
Erythroid Precursor Cells (CD71+/GPA-)	Low/Negative	[6]
Differentiating Erythroid Cells (CD71+/GPA+)	Increasing with differentiation	[6]
Mature Erythrocytes (CD71-/GPA+)	High	[6]

Experimental Protocols

This section provides a detailed methodology for the quantification of Glycophorin A expression on human red blood cells using flow cytometry.

Protocol 1: Quantification of GPA on Mature Red Blood Cells from Whole Blood

1. Materials:

- Human whole blood collected in EDTA or heparin tubes
- Phosphate-Buffered Saline (PBS), pH 7.4
- FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)
- FITC-conjugated anti-human CD235a (Glycophorin A) antibody (e.g., clone HIR2 or 2B7)[\[1\]](#)
[\[8\]](#)
- Isotype control antibody (e.g., FITC-conjugated mouse IgG)
- 12 x 75 mm polystyrene FACS tubes

- Flow cytometer

2. Sample Preparation:

- Collect whole blood into tubes containing an anticoagulant.[9]
- Dilute the blood sample 1:100 with FACS buffer. This dilution helps to minimize cell aggregation.
- For initial experiments, it is recommended to wash the cells to remove plasma components. Centrifuge the diluted blood at 350-500 x g for 5 minutes and resuspend the cell pellet in an equal volume of FACS buffer. Repeat this wash step twice.[9]

3. Antibody Staining:

- Aliquot 100 µL of the diluted (and optionally washed) blood cell suspension into the bottom of a FACS tube. Prepare a separate tube for the isotype control.
- Add the pre-titrated amount of FITC-conjugated anti-human CD235a antibody to the sample tube. A common starting point is 5 µL per 10⁶ cells.[8]
- Add the same amount of FITC-conjugated isotype control antibody to the control tube.
- Gently vortex the tubes and incubate for 20-30 minutes at room temperature in the dark.[9]
- (Optional) Wash the cells to remove unbound antibody by adding 2 mL of FACS buffer, centrifuging at 350-500 x g for 5 minutes, and decanting the supernatant. Repeat this wash step once.[9]
- Resuspend the cell pellet in 300-500 µL of FACS buffer for analysis.

4. Flow Cytometry Analysis:

- Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and fluorescence in the appropriate channel for FITC (typically FL1).
- Use the unstained sample to adjust the FSC and SSC voltages to place the red blood cell population on scale.

- Create a gate around the single RBC population on an FSC vs. SSC dot plot to exclude debris and aggregates.
- Acquire data for at least 10,000-20,000 events within the RBC gate for both the isotype control and the stained sample.^[7]
- Analyze the fluorescence intensity of the gated population. The mean fluorescence intensity (MFI) of the sample stained with the anti-CD235a antibody, after subtracting the MFI of the isotype control, is proportional to the amount of GPA expressed.

Protocol 2: Analysis of GPA Expression on Erythroid Precursor Cells from Bone Marrow

For analyzing GPA expression during erythropoiesis, a multi-color flow cytometry approach is necessary to identify different precursor populations. This often involves co-staining for markers like CD71 (transferrin receptor) and CD45 (to exclude hematopoietic lineages).

1. Additional Materials:

- Bone marrow aspirate
- Red Blood Cell Lysis Buffer (e.g., ACK lysis buffer)
- PE-conjugated anti-human CD71 antibody
- APC-conjugated anti-human CD45 antibody
- Appropriate isotype controls for each fluorochrome

2. Sample Preparation:

- Obtain a single-cell suspension from the bone marrow aspirate.
- Perform a red blood cell lysis step by incubating the cell suspension with RBC Lysis Buffer according to the manufacturer's instructions. This is crucial for enriching the nucleated cell population.^[9]
- Wash the remaining cells twice with FACS buffer.

- Resuspend the cells to a concentration of 1×10^7 cells/mL in FACS buffer.

3. Antibody Staining:

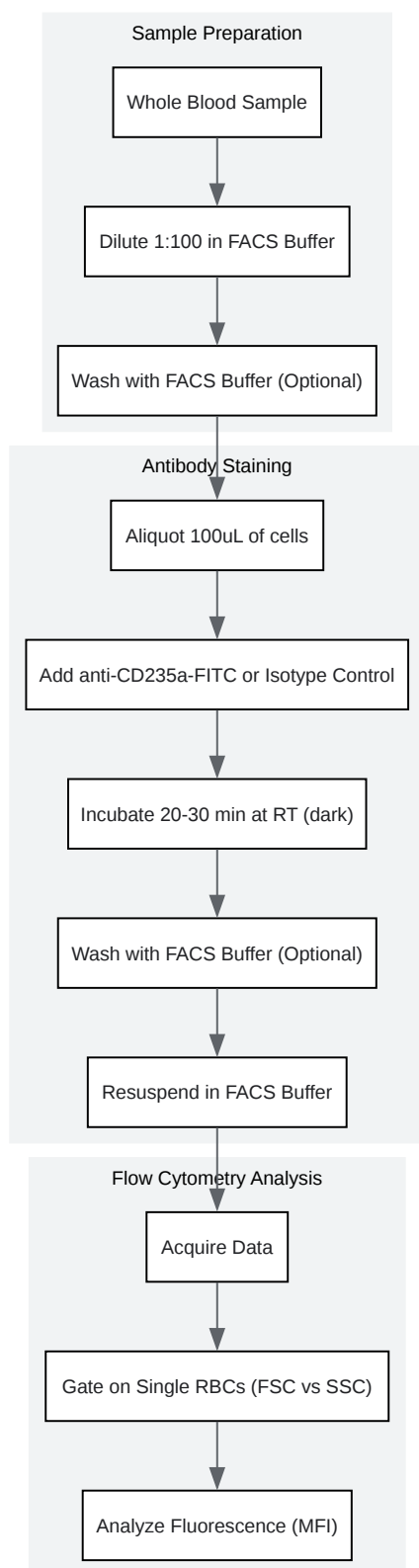
- Aliquot 100 μ L of the cell suspension into FACS tubes.
- Add the cocktail of antibodies (anti-CD235a, anti-CD71, anti-CD45, and corresponding isotypes in separate tubes) at their pre-titrated concentrations.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μ L of FACS buffer for analysis.

4. Flow Cytometry Analysis:

- Set up the flow cytometer to detect the different fluorochromes.
- Use single-stained controls for compensation setup.
- Gate on the hematopoietic cells of interest, potentially excluding CD45-positive cells to focus on the erythroid lineage.
- Analyze the expression of CD71 and GPA on the gated population to distinguish different stages of erythroid development. For example, early erythroblasts are CD71⁺⁺/GPA⁻, which then progress to CD71⁺⁺/GPA⁺, and finally mature to CD71⁻/GPA⁺.^[6]

Visualization of Workflows and Pathways

Experimental Workflow for GPA Quantification

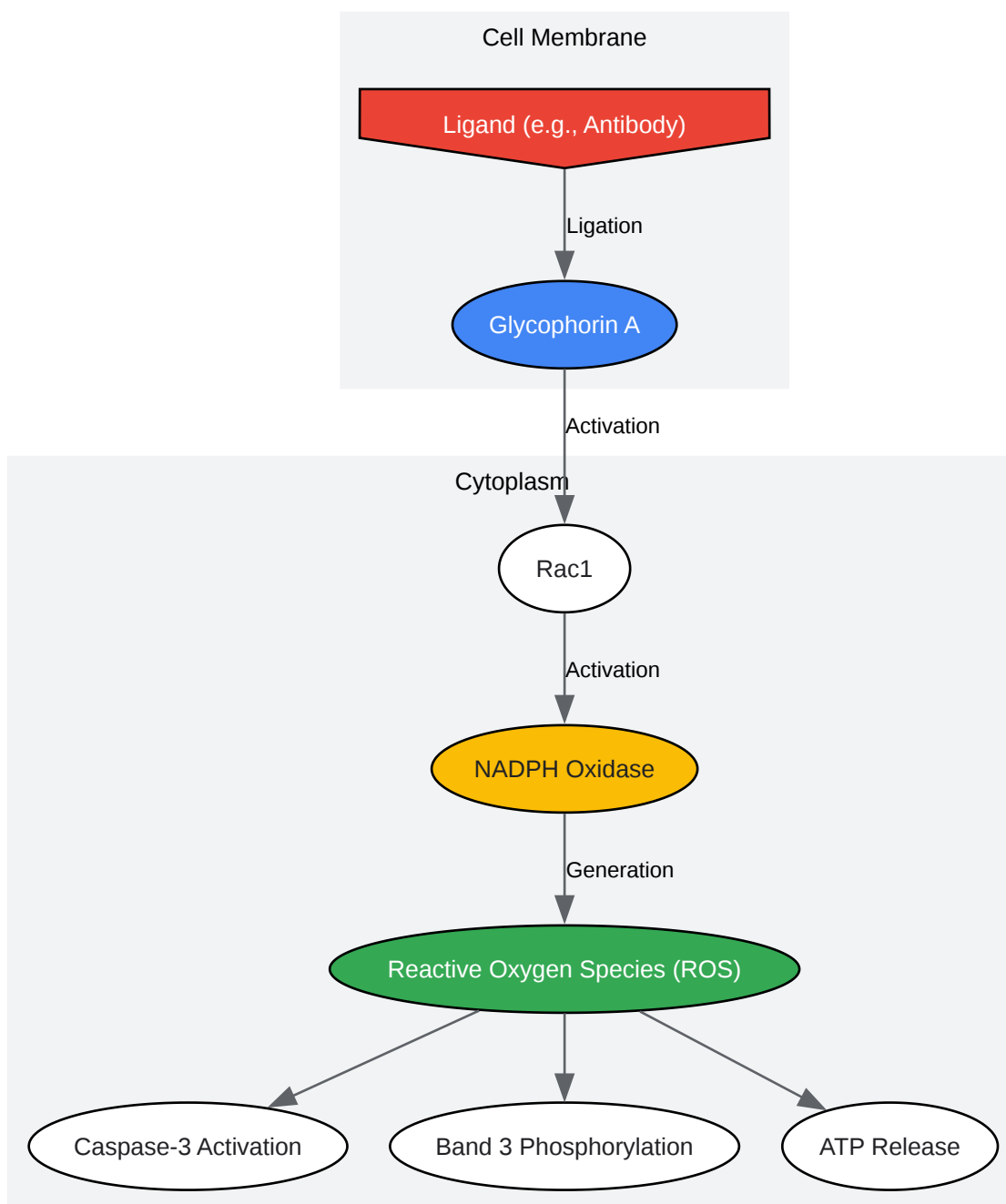


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Caption: Experimental workflow for GPA quantification.

Glycophorin A Signaling Pathway

Ligation of Glycophorin A by antibodies or other ligands can initiate a transmembrane signal that leads to changes in red blood cell physiology.[10] This signaling cascade involves the activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[11]



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Caption: GPA signaling pathway in red blood cells.

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- To cite this document: BenchChem. [Quantifying Glycophorin A Expression Using Flow Cytometry: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177880#using-flow-cytometry-to-quantify-glycophorin-a-expression>]

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